molecular formula C17H18N2O4S2 B2684678 ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 877655-30-6

ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B2684678
CAS No.: 877655-30-6
M. Wt: 378.46
InChI Key: HEKLTBAHIHBBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a methoxyphenyl group and an ethyl ester moiety. This unique structure imparts specific chemical and biological properties to the compound.

Scientific Research Applications

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Preparation Methods

The synthesis of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This is typically achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the thienopyrimidine core with a methoxyphenyl halide in the presence of a base.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate. This is typically carried out under acidic conditions to yield the desired ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate can be compared with other thienopyrimidine derivatives, such as:

    Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate: This compound has a similar structure but with a different substitution pattern on the phenyl ring. It may exhibit different biological activities and chemical reactivity.

    Mthis compound: This compound has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

    2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetic acid: The carboxylic acid derivative of the compound, which may have different pharmacokinetic properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-3-23-14(20)10-25-17-18-13-7-8-24-15(13)16(21)19(17)11-5-4-6-12(9-11)22-2/h4-6,9H,3,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLTBAHIHBBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.